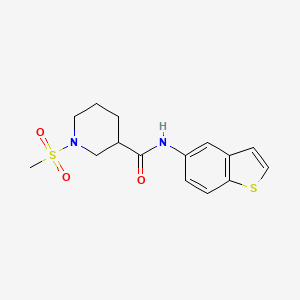

N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide

Description

N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide is a sulfonamide derivative featuring a benzothiophene moiety linked to a methanesulfonyl-substituted piperidine ring via a carboxamide bond. The benzothiophene group contributes aromatic and hydrophobic interactions, while the methanesulfonyl group enhances solubility and metabolic stability.

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-22(19,20)17-7-2-3-12(10-17)15(18)16-13-4-5-14-11(9-13)6-8-21-14/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBYIOOHMVCVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which can be achieved by reacting 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of automated synthesis equipment to handle the multiple reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Benzothiophene Derivatives

Key Compounds :

- 1-Benzothiophen-5-yl isocyanate (CAS RN 239097-78-0): A reactive precursor with an isocyanate group, used in synthesizing urea or carbamate derivatives. Its lower melting point (58°C) compared to brominated analogs suggests reduced crystallinity, limiting its stability in formulations .

- 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one (CAS RN 26167-45-3): A brominated intermediate with a high melting point (138–139°C), indicating strong intermolecular forces.

Comparison :

The target compound’s methanesulfonyl-piperidine-carboxamide scaffold provides greater conformational rigidity and solubility than simpler benzothiophene derivatives. Unlike reactive intermediates (e.g., isocyanates), the carboxamide group enhances stability, making it more suitable for drug development.

Pharmaceutical Compositions: Heterocyclic Amines

Key Compound :

- 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Patent, 2015): This azetidine-based compound shares the benzothiophene moiety but uses an ethoxy linker instead of a carboxamide. The azetidine ring’s smaller size may affect binding affinity compared to the target’s piperidine system .

Comparison :

The target compound’s methanesulfonyl group likely improves solubility and bioavailability over the ethoxy-linked azetidine. Piperidine rings are more common in CNS-targeting drugs due to their ability to cross the blood-brain barrier, suggesting divergent therapeutic applications .

Functional Analogs: Anthelmintic and Kinase-Targeting Agents

Key Compounds :

- Monepantel (MOP): A trifluoromethyl- and cyano-substituted benzamide anthelmintic. While MOP’s benzamide core resembles the target’s carboxamide, its lack of a sulfonamide group may reduce metabolic stability .

- (3S)-N-[(1-benzothiophen-5-yl)methyl]-1-[6-(4-{2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]ethyl}phenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide (PDB ligand TK0): This kinase inhibitor shares the benzothiophene and piperidine-carboxamide motifs but incorporates a thienopyrimidine group for additional π-π stacking. Its chiral center and aromatic bonds (32 aromatic bonds vs. the target’s 16 estimated) suggest higher target specificity .

Comparison :

The target compound’s simpler structure may offer synthetic advantages over TK0, though it may lack the latter’s kinase selectivity. Its sulfonamide group could confer better pharmacokinetics than MOP’s trifluoromethyl groups, which are prone to bioaccumulation.

Data Tables

Table 1: Structural and Physical Properties

*Calculated based on structural formula.

Table 2: Functional Comparison

Research Findings and Implications

- Structural Advantages : The target compound’s sulfonamide group enhances solubility and stability compared to esters or ethers in analogs. Its piperidine ring offers flexibility for target engagement, unlike rigid azetidines .

- Therapeutic Potential: Benzothiophene derivatives in patents (e.g., ) highlight their utility in solid formulations, suggesting the target compound could be optimized for oral delivery .

- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence. Further studies should assess its affinity for kinases or proteases, leveraging structural insights from TK0 and MOP .

Biological Activity

N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic compound that has emerged as a subject of interest in pharmacological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3S, with a molecular weight of approximately 269.33 g/mol. The compound features a benzothiophene moiety linked to a piperidine ring, contributing to its distinct pharmacological properties.

This compound exhibits its biological effects through interactions with specific molecular targets, primarily enzymes and receptors. The compound's mode of action involves:

- Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active or allosteric sites, thereby modulating biochemical pathways crucial for various physiological processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and inflammation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Neuroprotective Properties : There are indications that this compound can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

In Vitro Studies

A series of in vitro experiments have explored the biological activity of this compound. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 µM | Induced apoptosis (p < 0.05) |

| Study 2 | RAW264.7 (macrophages) | 5 µM | Reduced TNF-alpha secretion (p < 0.01) |

| Study 3 | SH-SY5Y (neuroblastoma) | 20 µM | Increased cell viability under oxidative stress |

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to RAW264.7 macrophages. Results indicated a significant reduction in TNF-alpha secretion, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

In another study involving HeLa cells, treatment with the compound at a concentration of 10 µM resulted in a statistically significant increase in apoptosis rates compared to control groups. This suggests its potential utility in cancer therapy .

Case Study 3: Neuroprotection in Oxidative Stress Models

Research involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound at 20 µM improved cell viability under conditions simulating oxidative stress. This finding supports its potential application in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.